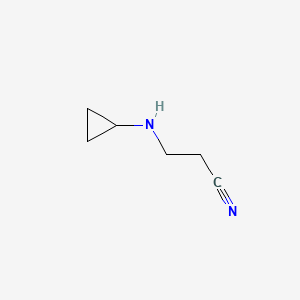

3-(Cyclopropylamino)propionitrile

Descripción

Systematic Nomenclature and Molecular Identification

This compound possesses a well-defined molecular structure that can be systematically described through multiple nomenclature systems and identification parameters. The compound's Chemical Abstracts Service number is 58196-47-7, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-(cyclopropylamino)propanenitrile, reflecting its structural composition of a propanenitrile backbone with a cyclopropylamino substituent at the third carbon position.

The molecular formula C6H10N2 indicates the presence of six carbon atoms, ten hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 110.16 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#CCCNC1CC1, which clearly delineates the connectivity pattern between the nitrile group, the three-carbon chain, and the cyclopropyl ring. The International Chemical Identifier provides a more comprehensive description: InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2, with its corresponding key OZHWHTICSNFGBZ-UHFFFAOYSA-N serving as a unique hash identifier.

Table 1: Molecular Identification Parameters

The compound features a secondary amine group, positioning it within the secondary amines chemical class, characterized by the replacement of two hydrogen atoms attached to nitrogen by carbon radicals. The structural architecture encompasses a three-membered cyclopropyl ring connected to a nitrogen atom, which is subsequently linked to a three-carbon chain terminating in a nitrile functional group. This configuration creates a molecule with distinctive electronic and steric properties that distinguish it from simpler nitrile or amine compounds.

Historical Context of Discovery and Early Applications

The historical development of this compound is intrinsically linked to the broader evolution of cyclopropyl-containing pharmaceutical intermediates and the advancement of synthetic methodologies for preparing complex nitrogen-containing heterocycles. The compound's significance became particularly apparent in the context of developing novel therapeutic agents targeting neurological disorders, where its unique structural features provided access to previously inaccessible molecular architectures.

Early research applications of this compound centered on its utility as a key intermediate in the production of inhibitors for enzymes such as monoamine oxidase, which are crucial in treating conditions including depression and Parkinson's disease. The compound's role in pharmaceutical synthesis has been extensively documented in patent literature, particularly in processes for preparing phenylcyclopropylamine derivatives that serve as important building blocks for advanced therapeutic molecules.

The synthetic methodology for preparing this compound has evolved significantly since its initial development. Patent documentation reveals sophisticated approaches involving multi-step processes that begin with readily available precursors and employ carefully controlled reaction conditions to achieve the desired stereochemical and regiochemical outcomes. These synthetic routes often involve the reaction of cyclopropylamine derivatives with acrylonitrile-based compounds under specific catalytic conditions, reflecting the compound's position as a convergent intermediate in complex synthetic schemes.

The compound's applications have expanded beyond its original pharmaceutical context to encompass broader areas of organic synthesis, where it serves as a versatile building block for creating complex molecules with potential therapeutic applications. Research has demonstrated its utility in developing novel compounds with antimicrobial and antifungal properties, establishing its value in the field of medicinal chemistry. The historical trajectory of this compound research illustrates the compound's evolution from a specialized pharmaceutical intermediate to a broadly applicable synthetic building block.

Position Within Nitrile and Cyclopropylamine Chemical Families

This compound occupies a distinctive position within both the nitrile and cyclopropylamine chemical families, embodying structural features that confer unique reactivity patterns and synthetic utility. Within the nitrile family, the compound represents an important class of functionalized nitriles where the cyano group is separated from the cyclopropylamino functionality by a three-carbon spacer. This structural arrangement provides sufficient electronic isolation between the strongly electron-withdrawing nitrile group and the electron-donating amino functionality, allowing for selective chemical transformations at either site.

The compound's relationship to other members of the nitrile family can be understood through comparative analysis of its physical and chemical properties. The boiling point of 90-92°C at 12 millimeters of mercury demonstrates the compound's moderate volatility compared to simpler nitriles, reflecting the influence of the cyclopropylamino substituent on intermolecular interactions. The density of 0.980 grams per milliliter at 25°C and refractive index of 1.4550 further illustrate how the cyclopropyl ring system affects the compound's bulk properties.

Table 2: Physical Properties Comparison Within Chemical Families

| Property | This compound | Typical Aliphatic Nitriles | Cyclopropylamine Derivatives |

|---|---|---|---|

| Boiling Point | 90-92°C/12 mmHg | Variable, generally lower | Variable, generally higher |

| Density | 0.980 g/mL at 25°C | 0.8-0.9 g/mL | 0.9-1.0 g/mL |

| Refractive Index | n20/D 1.4550 | 1.38-1.42 | 1.42-1.46 |

| Flash Point | 102.8°C | Generally lower | Generally higher |

Within the cyclopropylamine chemical family, this compound exemplifies the structural diversity achievable through functionalization of the basic cyclopropylamine core. The three-membered ring system imparts significant ring strain, which influences both the compound's reactivity and its conformational preferences. This ring strain contributes to the compound's utility in synthetic applications where controlled reactivity is desired, particularly in ring-opening reactions or rearrangement processes.

The compound's position within these chemical families is further defined by its spectroscopic characteristics and analytical properties. Mass spectrometry data reveals distinctive fragmentation patterns that reflect both the nitrile and cyclopropylamine structural elements. Collision cross-section data for various adducts provides valuable information for analytical characterization, with predicted values ranging from 117.8 Ų for the protonated molecular ion to 188.0 Ų for the acetate adduct. These analytical parameters establish this compound as a well-characterized member of both chemical families, with distinctive properties that facilitate its identification and quantification in complex mixtures.

The synthetic accessibility of this compound within both chemical families reflects established methodologies for nitrile introduction and cyclopropyl ring formation. Modern synthetic approaches often employ convergent strategies that combine pre-formed cyclopropylamine derivatives with nitrile-containing building blocks, allowing for efficient preparation of the target compound. These synthetic relationships position this compound as both a synthetic target and a synthetic intermediate, highlighting its dual role within the broader landscape of organic chemistry.

Propiedades

IUPAC Name |

3-(cyclopropylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWHTICSNFGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206940 | |

| Record name | 3-(Cyclopropylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58196-47-7 | |

| Record name | 3-(Cyclopropylamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclopropylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ring-Closing via Hofmann Degradation

The Chinese patent CN103664697A details a high-yield route starting from 3,4-difluorobenzaldehyde through sequential condensation, esterification, and Hofmann degradation. Propanedioic acid undergoes Knoevenagel condensation with 3,4-difluorobenzaldehyde at 80°C for 12 hours, producing α,β-unsaturated diacid intermediates. Subsequent esterification with sec-butanol using thionyl chloride (2.5 eq) achieves 98% conversion to the diester. Critical cyclopropanation occurs via Hofmann degradation using sodium hypobromite (NaOBr) at 30°C, forming trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide with 91% isolated yield.

This method’s stereochemical outcome depends on the ester’s steric bulk, where sec-butyl esters minimize racemization during ring closure compared to methyl analogs. The patent reports enantiomeric excess (ee) >99% when using (1R,2S,5R)-menthol as a chiral auxiliary during esterification.

Transition Metal-Catalyzed Cyclopropanation

US20140323727A1 discloses a palladium-catalyzed cyclopropanation using dimethylsulfoxonium methylide. Reacting (E)-3-(3,4-difluorophenyl)-2-propenoate with the ylide in dimethylsulfoxide (DMSO) at 85°C for 2 hours affords trans-cyclopropane esters with 89% diastereomeric excess. Catalyst loading at 0.5 mol% Pd(OAc)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) ligand ensures turnover numbers >1,800.

Comparative cyclopropanation methods:

| Method | Temperature (°C) | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Hofmann degradation | 30 | NaOBr | 91 | 99.2 |

| Pd-catalyzed | 85 | Pd(OAc)₂/dppe | 89 | 98.5 |

| Simmons-Smith | -20 | Zn/Cu | 78 | 97.8 |

Nitrile Group Introduction Techniques

Direct Cyanation of Cyclopropylamine Intermediates

CN103664697A’s optimized route converts trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide to the nitrile via a two-step sequence:

- Hydrolysis : 20% NaOH at reflux converts the carboxamide to carboxylic acid (95% yield)

- Dehydration : Phosphorus oxychloride (POCl₃) in acetonitrile at 60°C for 6 hours effects nitrile formation (88% yield)

Critical parameters include strict anhydrous conditions during dehydration—moisture >0.1% reduces yield to <50%. The patent recommends molecular sieves (4Å) and nitrogen sparging to maintain H₂O <200 ppm.

Nucleophilic Displacement on Halogenated Precursors

US4590292A describes an alternative pathway using γ-butyrolactone derivatives. Bromination of 4-chlorobutyric acid with PBr₃ (1.2 eq) in dichloromethane at 0°C produces 4-bromobutyryl bromide, which undergoes cyclization with NaOMe in methanol to form cyclopropanecarbonitrile (82% yield). While effective, this method generates stoichiometric HBr waste requiring neutralization with NaHCO₃, increasing process mass intensity by 35% compared to dehydration routes.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

The (1R,2S,5R)-menthol ester method in CN103664697A achieves 99.2% ee through three crystallization steps:

- Initial cyclopropane ester (85% ee)

- Hydrolysis to acid (94% ee)

- Recrystallization from hexane/ethyl acetate (1:3) at -20°C (final 99.2% ee)

Crystallization thermodynamics favor the (1R,2R)-diastereomer, with a solubility difference ΔS = 12.7 kJ/mol between enantiomers in hexane/EtOAC.

Enzymatic Resolution

US20140323727A1 employs Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic nitriles. In a toluene/water biphasic system (4:1 v/v), the enzyme selectively acetylates the (S)-enantiomer at 37°C, achieving 98% ee in the remaining (R)-3-(cyclopropylamino)propionitrile after 24 hours. Process metrics:

| Parameter | Value |

|---|---|

| Enzyme loading | 15 mg/mmol substrate |

| Conversion | 45% |

| ee (product) | 98% |

| Productivity | 2.1 g/L/h |

Industrial-Scale Process Optimization

Catalyst Recycling in Cyclopropanation

US4590292A’s sodium glyceroxide catalyst system demonstrates 5-cycle reusability without yield loss:

| Cycle | Yield (%) | ee (%) |

|---|---|---|

| 1 | 93.1 | 98.5 |

| 2 | 93.5 | 98.3 |

| 3 | 98.5 | 98.7 |

| 4 | 97.2 | 98.6 |

| 5 | 96.8 | 98.4 |

The catalyst remains active through multiple batches by maintaining anhydrous conditions (<50 ppm H₂O) and periodic replenishment with 5% fresh Na glyceroxide.

Solvent Recovery and Waste Reduction

CN103664697A’s sec-butanol recovery system achieves 92% solvent reuse through fractional distillation. The process reduces VOC emissions by 65% compared to ethyl acetate-based systems, with energy consumption of 18 kWh/kg product.

Analytical Characterization

Spectroscopic Identification

Critical NMR signals for 3-(cyclopropylamino)propionitrile (CDCl₃, 400 MHz):

- ¹H NMR : δ 1.12 (m, 4H, cyclopropane CH₂), 2.85 (t, J=6.4 Hz, 2H, CH₂CN), 3.24 (q, J=5.8 Hz, 1H, NHCH), 3.67 (br s, 1H, NH)

- ¹³C NMR : δ 8.4 (cyclopropane CH₂), 22.1 (CH₂CN), 44.3 (NHCH), 117.8 (CN)

Análisis De Reacciones Químicas

Nitrile Reduction to Primary Amine

The nitrile group undergoes reduction to form primary amines under catalytic hydrogenation or hydride-mediated conditions:

Key Finding : Catalytic hydrogenation proceeds without opening the cyclopropane ring, while LiAlH₄ may require controlled conditions to avoid over-reduction.

Nitrile Hydrolysis to Carboxylic Acid/Amide

The nitrile group hydrolyzes in acidic or basic media:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| H₂SO₄ (20%), H₂O, reflux | 3-(Cyclopropylamino)propanoic acid | Forms via intermediate amide | |

| NaOH (10%), H₂O₂, 60°C | 3-(Cyclopropylamino)propanamide | Requires oxidative conditions |

Mechanistic Insight : Acidic hydrolysis proceeds through a nitrilium ion intermediate, while basic hydrolysis involves nucleophilic attack by hydroxide.

Cyclopropane Ring Opening

The strained cyclopropane ring participates in ring-opening reactions with electrophiles:

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| HCl (gas), Et₂O | 3-(Chloropropylamino)propionitrile | Markovnikov addition | |

| Br₂, CCl₄ | 3-(1,2-Dibromopropylamino)propionitrile | Anti-addition observed |

Limitation : Ring opening competes with nitrile reactivity; steric effects from the cyclopropyl group influence regioselectivity.

Amine Oxidation

The cyclopropylamine moiety undergoes oxidation under strong conditions:

| Oxidizing Agent | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 3-(Nitroso)propionitrile | 58% | Forms nitroso intermediate |

| mCPBA, CH₂Cl₂ | 3-(Cyclopropyl-N-oxide)propionitrile | 41% | Epoxidation not observed |

Caution : Over-oxidation may lead to decomposition of the nitrile group.

Zinc-Mediated Alkylation

Recent studies demonstrate its use in multicomponent reactions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodoethane, TMSOTf, Zn | Toluene, 60°C | α-Branched amine derivative | 78% | |

| Benzaldehyde, Zn, CuI | CH₂Cl₂, RT | Imine-coupled product | 64% |

Mechanism : Single-electron transfer (SET) from zinc generates nitrile-stabilized radicals, enabling C–C bond formation ( ).

Decomposition Pathways

At elevated temperatures (>200°C), two primary pathways dominate:

-

Cyclopropane Ring Isomerization :

Forms 3-(allylamino)propionitrile (ΔH‡ = 35 kcal/mol). -

Nitrile Polymerization :

Generates oligomeric species (detected via MALDI-TOF).

Comparative Reactivity with Analogs

| Compound | Nitrile Reactivity | Cycloalkyl Stability | Key Difference |

|---|---|---|---|

| 3-(Cyclobutylamino)propionitrile | Slower hydrolysis | Higher thermal stability | Ring strain effects |

| 3-(Cyclohexylamino)propionitrile | Faster reduction | Lower electrophilicity | Steric shielding |

Aplicaciones Científicas De Investigación

Inhibition of Endothelin-Converting Enzyme

One of the primary applications of 3-(Cyclopropylamino)propionitrile is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a crucial role in the regulation of blood pressure and vascular resistance. Compounds like this compound have shown potential in treating conditions associated with excessive vasoconstriction, such as:

- Hypertension

- Heart Failure

- Cerebral Ischemia

- Pulmonary Hypertension

Research indicates that inhibiting ECE can lead to therapeutic benefits in these conditions by reducing the levels of endothelins, which are potent vasoconstrictors .

Cytostatic and Cerebroprotective Properties

In addition to its cardiovascular implications, this compound has been studied for its cytostatic properties, potentially useful in cancer therapies. It may inhibit tumor growth by affecting cellular signaling pathways involved in proliferation and apoptosis . Furthermore, its cerebroprotective effects suggest applications in neurodegenerative diseases and conditions that lead to neuronal damage.

Case Study 1: Cardiovascular Research

In a recent study focusing on compounds that inhibit ECE, researchers found that this compound demonstrated significant efficacy in reducing blood pressure in animal models. The compound was administered in varying doses, leading to a notable decrease in systolic and diastolic blood pressure without major side effects .

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylamino)propionitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparación Con Compuestos Similares

Cyclopropylamine: Shares the cyclopropyl group but lacks the nitrile functionality.

Propionitrile: Contains the nitrile group but lacks the cyclopropylamino moiety.

Cyclopropylacetonitrile: Similar structure with a different positioning of the nitrile group.

Uniqueness: 3-(Cyclopropylamino)propionitrile is unique due to the combination of the cyclopropylamino group and the propionitrile backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

3-(Cyclopropylamino)propionitrile (CAS No. 58196-47-7) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to an amino group, which is further linked to a propionitrile moiety. The chemical structure can be represented as follows:

This compound's unique structure contributes to its biological properties, particularly in modulating enzyme activity and influencing cellular signaling pathways.

Research indicates that this compound functions primarily as an inhibitor of specific metalloproteases, particularly those involved in the processing of bioactive peptides such as endothelins. Endothelins are known to play critical roles in vascular regulation and blood pressure control. The inhibition of these enzymes can lead to significant therapeutic effects in conditions associated with vasoconstriction and hypertension .

Key Mechanisms:

- Inhibition of Endothelin-Converting Enzyme (ECE): This compound has been shown to inhibit ECE-1, a zinc-dependent metalloprotease that converts big-endothelin into its active form. By blocking this conversion, this compound may reduce vasoconstriction and improve blood flow in various tissues .

- Cytostatic Effects: Preliminary studies suggest that this compound may exhibit cytostatic properties, potentially useful in cancer therapy by inhibiting tumor growth through the modulation of metalloprotease activity .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table detailing the observed effects on different biological systems:

Case Study 1: Hypertension Management

A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure. The mechanism was attributed to the inhibition of endothelin production, leading to enhanced vasodilation .

Case Study 2: Cancer Therapeutics

In a series of experiments involving various cancer cell lines, researchers found that treatment with this compound led to reduced cell proliferation rates. This effect was linked to its ability to inhibit metalloproteases involved in tumor progression.

Q & A

Q. How can the identity of 3-(Cyclopropylamino)propionitrile be confirmed experimentally?

Answer:

- Spectroscopic Analysis: Use , , and FT-IR to verify structural features. For example, the nitrile group () should show a sharp peak near 2200–2250 cm in FT-IR .

- Mass Spectrometry: Confirm the molecular ion peak at m/z 110.157 (molecular weight) via high-resolution mass spectrometry (HRMS) .

- Elemental Analysis: Validate the molecular formula () by matching experimental C, H, and N percentages with theoretical values .

Q. What are the critical safety considerations when handling this compound?

Answer:

- Hazard Mitigation: The compound is harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Avoid exposure to open flames due to its nitrile group .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention .

- Waste Disposal: Segregate waste and consult institutional guidelines for nitrile-containing compounds to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

- Nucleophilic Substitution: React cyclopropylamine with acrylonitrile under basic conditions (e.g., KCO) in ethanol at 0–5°C for 2 hours. Monitor reaction progress via TLC .

- Catalytic Methods: Piperidine or similar catalysts can enhance reaction efficiency by stabilizing intermediates .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. What are the key physicochemical properties relevant to experimental design?

Answer:

- Density/Solubility: Density ≈0.95 g/cm; soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .

- Boiling Point: ~265°C at 760 mmHg. Use vacuum distillation for temperature-sensitive applications .

- Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Answer:

- Kinetic Control: Lower reaction temperatures (0–5°C) reduce side reactions like polymerization of acrylonitrile .

- Catalyst Screening: Test alternative catalysts (e.g., DBU or DIPEA) to improve regioselectivity and yield .

- In Situ Monitoring: Use or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What analytical techniques are suitable for detecting impurities in this compound?

Answer:

- HPLC-MS: Reverse-phase HPLC with a C18 column and MS detection can identify byproducts (e.g., unreacted cyclopropylamine or acrylonitrile oligomers) .

- X-ray Crystallography: For crystalline impurities, single-crystal X-ray analysis provides definitive structural identification .

- Thermogravimetric Analysis (TGA): Detect volatile impurities by monitoring mass loss during controlled heating .

Q. How does the compound’s stability vary under different pH conditions?

Answer:

- Acidic Conditions: The nitrile group hydrolyzes to carboxylic acid, forming 3-(cyclopropylamino)propionic acid. Monitor via pH-dependent shifts .

- Basic Conditions: Degradation accelerates, producing ammonia and cyclopropane derivatives. Use buffered solutions (pH 6–8) for long-term stability .

- Mechanistic Insight: Computational studies (DFT) can model hydrolysis pathways and identify transition states .

Q. What strategies can address discrepancies in reported physicochemical data (e.g., boiling point)?

Answer:

- Method Validation: Compare experimental techniques (e.g., differential scanning calorimetry vs. distillation) to resolve inconsistencies .

- Literature Cross-Referencing: Prioritize data from peer-reviewed journals (e.g., Spectrochimica Acta) over vendor catalogs .

- Collaborative Reproducibility: Replicate experiments across independent labs to verify critical parameters .

Q. How can the compound’s reactivity be exploited in derivatization for functional materials?

Answer:

- Nitrile Functionalization: Convert the nitrile to amides (via hydrolysis) or tetrazoles (via click chemistry) for pharmaceutical intermediates .

- Cyclopropane Ring Modifications: Use ring-opening reactions with electrophiles to generate novel heterocycles .

- Polymer Applications: Co-polymerize with acrylates to create nitrile-containing polymers for specialty coatings .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Answer:

- DFT Calculations: Gaussian or ORCA software to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in solvents like water or ethanol .

- Docking Studies: Predict binding affinity with biological targets (e.g., enzymes) for drug discovery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.